Cas no 852373-87-6 (N-(4-fluorophenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)
N-(4-fluorophenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-fluorophenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
- N-(4-fluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- Acetamide, N-(4-fluorophenyl)-2-[[3-(4-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]thio]-
- 852373-87-6
- N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
- F0676-0266
- Z3243917487
- N-(4-fluorophenyl)-2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
- AB00684950-01
- AKOS024595190
- CCG-31770
- SR-01000135379
- SR-01000135379-1
-
- Inchi: 1S/C19H13F2N5OS/c20-13-3-1-12(2-4-13)19-24-23-16-9-10-18(25-26(16)19)28-11-17(27)22-15-7-5-14(21)6-8-15/h1-10H,11H2,(H,22,27)
- InChI Key: FKZHQLMKIOHTDZ-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(F)C=C1)(=O)CSC1=NN2C(C3=CC=C(F)C=C3)=NN=C2C=C1
Computed Properties
- Exact Mass: 397.08088755g/mol
- Monoisotopic Mass: 397.08088755g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 529
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 97.5Ų
Experimental Properties
- Density: 1.46±0.1 g/cm3(Predicted)
- pka: 11.74±0.70(Predicted)
N-(4-fluorophenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0676-0266-2μmol |
N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852373-87-6 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F0676-0266-5μmol |
N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852373-87-6 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F0676-0266-10μmol |
N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852373-87-6 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F0676-0266-20μmol |
N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852373-87-6 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F0676-0266-1mg |
N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852373-87-6 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F0676-0266-2mg |
N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852373-87-6 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F0676-0266-3mg |
N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852373-87-6 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F0676-0266-4mg |
N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852373-87-6 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F0676-0266-5mg |
N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852373-87-6 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F0676-0266-10mg |
N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852373-87-6 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
N-(4-fluorophenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on N-(4-fluorophenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
Professional Introduction to Compound with CAS No. 852373-87-6 and Product Name: N-(4-fluorophenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
The compound in question, identified by the CAS number 852373-87-6, is a sophisticated organic molecule with a complex structural framework. Its product name, N-(4-fluorophenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide, highlights its intricate chemical composition, which includes multiple heterocyclic rings and functional groups. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its potential applications in drug development and medicinal research.
At the core of this compound's structure lies a triazolobipyridazine scaffold, which is a well-known motif in medicinal chemistry. The presence of fluorine atoms at the 4-position of both the phenyl rings enhances its metabolic stability and binding affinity, making it a promising candidate for further exploration. The sulfanyl group introduced at the 6-position of the bipyridazine ring adds another layer of complexity, potentially influencing its interactions with biological targets.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of such compounds with greater accuracy. The N-(4-fluorophenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide structure has been subjected to molecular dynamics simulations to understand its conformational flexibility and binding interactions. These studies suggest that the compound exhibits high binding affinity to certain enzyme targets, making it a potential lead for the development of novel therapeutic agents.
In parallel, experimental studies have been conducted to validate these computational predictions. In vitro assays have demonstrated that derivatives of this compound show promising activity against various disease-related targets. For instance, preliminary data indicate that modifications to the sulfanyl group can enhance its efficacy in inhibiting specific kinases involved in cancer progression. This aligns with the growing interest in kinase inhibitors as key components of targeted cancer therapies.
The role of fluorine atoms in modulating drug properties cannot be overstated. Their presence often leads to improved pharmacokinetic profiles, including enhanced bioavailability and prolonged half-life. In the case of 852373-87-6, the strategic placement of fluorine atoms is likely responsible for its observed stability and reactivity under physiological conditions. This makes it an attractive candidate for further optimization through structure-activity relationship (SAR) studies.
Furthermore, the triazolobipyridazine core is known for its ability to form stable complexes with biological macromolecules. This property is particularly valuable in drug design, as it allows for precise tuning of binding interactions through structural modifications. Researchers are exploring various synthetic routes to introduce additional functional groups into this scaffold while maintaining its overall integrity. Such efforts aim to enhance both potency and selectivity against desired biological targets.
The sulfanyl group at the 6-position of the bipyridazine ring introduces a polar moiety that can interact favorably with charged residues in protein targets. This interaction can be further optimized by modifying the electronic properties of the sulfanyl group or by introducing additional substituents that enhance solubility and cell permeability. These modifications are critical for improving drug-like properties and ensuring effective delivery to target tissues.
Recent publications highlight the importance of heterocyclic compounds in modern drug discovery. The N-(4-fluorophenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide structure exemplifies how combining multiple heterocyclic units can yield compounds with unique pharmacological profiles. Such multifunctional scaffolds are increasingly being explored as they offer multiple interaction points with biological targets, potentially leading to synergistic effects and improved therapeutic outcomes.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Advances in synthetic methodologies have made it possible to construct complex molecules like 852373-87-6 with greater efficiency and precision. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in forming carbon-carbon bonds within the heterocyclic framework.
In conclusion, compound 852373-87-6, identified by its CAS number and characterized by its product name N-(4-fluorophenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide, represents a significant advancement in pharmaceutical chemistry. Its complex structure and functional groups make it a promising candidate for further research into novel therapeutic agents. With ongoing studies focusing on optimizing its pharmacological properties and exploring new synthetic routes, this compound holds great potential for contributing to future medical breakthroughs.
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